Papaveroline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKCNCLQIHHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23740-74-1 (HBr) | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972889 | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-77-6, 23740-74-1 | |
| Record name | Papaveroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Papaveroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PAPAVEROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context of Isoquinoline Alkaloid Research
The study of isoquinoline (B145761) alkaloids has a rich history, dating back to the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. rsc.orgnih.gov This discovery marked a pivotal moment in chemistry and medicine, sparking extensive research into the chemical constituents of plants. nih.gov Isoquinoline alkaloids are characterized by a core structure of a benzene (B151609) ring fused to a pyridine (B92270) ring and are derived from the amino acid tyrosine. wikipedia.org
Over the past two centuries, thousands of isoquinoline alkaloids have been identified from various plant species. rsc.orgnih.gov These compounds exhibit a wide range of structural diversity and biological activities, leading to the development of numerous pharmaceuticals. rsc.org
Some notable examples of isoquinoline alkaloids and their applications include:
Morphine: A potent analgesic. rsc.org
Codeine: An antitussive (cough suppressant). rsc.org
Berberine: An antimicrobial agent. rsc.org
Tubocurarine: A skeletal muscle relaxant. nih.gov
The biosynthesis of these alkaloids, including papaveroline, begins with the condensation of two derivatives of L-tyrosine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net This initial step forms (S)-norcoclaurine, the precursor to all other benzylisoquinoline alkaloids. researchgate.net
Academic Significance of Papaveroline As a Benzylisoquinoline Alkaloid in Natural Product Chemistry
Papaveroline, also known as norlaudanosoline, is a key intermediate in the biosynthesis of other benzylisoquinoline alkaloids. researchgate.net Its structure features a 1-benzylisoquinoline (B1618099) backbone. wikipedia.org While it is a direct precursor to papaverine (B1678415), its role in the biosynthesis of other alkaloids has been a subject of extensive research. researchgate.netresearchgate.net
Initially, it was hypothesized that this compound was the direct precursor to a multitude of isoquinoline (B145761) alkaloids through full O-methylation to form tetrahydropapaverine, which would then be aromatized to papaverine. researchgate.net However, subsequent research has led to a revised understanding of these biosynthetic pathways. researchgate.net
Current research suggests two primary pathways for papaverine biosynthesis:
The N-desmethylated (NH) pathway: This route proceeds through (S)-norreticuline. nih.govresearchgate.net
The N-methylated (NCH3) pathway: This route involves (S)-reticuline. nih.govresearchgate.net
Recent studies utilizing virus-induced gene silencing in opium poppies have provided strong evidence that the major route to papaverine is through the N-desmethylated pathway. researchgate.net This research has been crucial in elucidating the complex enzymatic steps involved in the formation of papaverine and other related alkaloids. researchgate.netnih.gov
Overview of Current Research Trajectories on Papaveroline in Chemical Biology
Elucidation of this compound Biosynthetic Pathways in Papaver somniferum
The biosynthesis of papaverine, for which this compound is a precursor, originates from the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). researchgate.netplos.org This initial step, catalyzed by norcoclaurine synthase (NCS), yields (S)-norcoclaurine, the foundational molecule for all benzylisoquinoline alkaloids. plos.orgmdpi.com From this central precursor, the pathway branches, with two main routes having been proposed for the formation of papaverine: a pathway involving N-methylated intermediates and another involving N-desmethylated intermediates. researchgate.netencyclopedia.pub
The (S)-Reticuline (N-methylated) Pathway to this compound Precursors
(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, including morphine, codeine, and noscapine. mdpi.comresearchgate.net One proposed pathway to papaverine proceeds through this N-methylated compound. plos.orgresearchgate.net The sequence of reactions in this pathway begins with the conversion of (S)-norcoclaurine to (S)-reticuline through a series of methylation and hydroxylation steps. mdpi.com
The proposed N-methylated pathway to papaverine involves the following key steps:
(S)-Reticuline to (S)-Laudanine: The enzyme reticuline (B1680550) 7-O-methyltransferase (7OMT) catalyzes the methylation of (S)-reticuline to form (S)-laudanine. plos.orgresearchgate.net
(S)-Laudanine to (S)-Laudanosine: A subsequent 3′-O-methylation, catalyzed by a 3′-O-methyltransferase (3'OMT), converts (S)-laudanine to (S)-laudanosine. encyclopedia.pubresearchgate.net
N-demethylation to Tetrahydropapaverine: (S)-Laudanosine then undergoes N-demethylation to yield tetrahydropapaverine. researchgate.netnih.gov
Dehydrogenation to Papaverine: Finally, tetrahydropapaverine is dehydrogenated to form papaverine. researchgate.net
While this pathway has been proposed and is supported by some evidence, other studies suggest it may not be the primary route to papaverine in Papaver somniferum. researchgate.netresearchgate.net
The (S)-Norreticuline (N-desmethylated) Pathway and its Intermediates
More recent research, particularly studies involving gene silencing, strongly indicates that the main biosynthetic route to papaverine proceeds through N-desmethylated intermediates, with (S)-norreticuline being a key compound. researchgate.net This pathway bypasses the N-methylation steps that lead to (S)-reticuline.
Key findings supporting the N-desmethylated pathway include:
Suppression of the gene for coclaurine (B195748) N-methyltransferase, an enzyme that N-methylates coclaurine to produce N-methylcoclaurine, led to a significant increase in papaverine levels. researchgate.net This suggests that by blocking the N-methylated pathway, precursors are funneled into the N-desmethylated route.
Conversely, silencing genes encoding enzymes specific to the N-methylated pathway, such as N-methylcoclaurine 3'-hydroxylase and reticuline 7-O-methyltransferase, did not impact papaverine production. researchgate.net
Studies have shown that labeled norreticuline (B8769265) and norlaudanosine are efficiently incorporated into papaverine. researchgate.net
In this pathway, (S)-coclaurine is hydroxylated and then methylated to form (S)-norreticuline. encyclopedia.pub (-)-Norreticuline, along with (-)-nororientaline, is considered a principal precursor to (-)-tetrahydropapaverine, which is then converted to papaverine. rsc.orgrsc.org
Enzymatic Catalysis in this compound Biosynthesis (e.g., Reticuline 7-O-methyltransferase, 3′-O-methylations)
The biosynthesis of this compound and its derivatives is orchestrated by a series of specific enzymes that catalyze key reactions, primarily methylations. mt.comsjtu.edu.cnfrontiersin.orgresearchgate.net These enzymes exhibit a high degree of specificity for their substrates, dictating the flow of intermediates through the different branches of the biosynthetic network. mt.com
Key Enzymes and Their Roles:
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Implication | Reference |
| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-norcoclaurine | (S)-coclaurine | Early step in both pathways | mdpi.comencyclopedia.pub |
| Coclaurine N-methyltransferase | CNMT | (S)-coclaurine | (S)-N-methylcoclaurine | Commits to the N-methylated pathway | researchgate.netencyclopedia.pub |
| (S)-N-methylcoclaurine 3′-hydroxylase | NMCH | (S)-N-methylcoclaurine | 3′-hydroxy-N-methylcoclaurine | N-methylated pathway | encyclopedia.pub |
| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4'OMT | 3′-hydroxy-N-methylcoclaurine | (S)-reticuline | N-methylated pathway | encyclopedia.pub |
| Reticuline 7-O-methyltransferase | 7OMT | (S)-reticuline | (S)-laudanine | Proposed N-methylated route to papaverine | plos.orgresearchgate.net |
| Norreticuline 7-O-methyltransferase | N7OMT | Norreticuline | Norlaudanine | N-desmethylated pathway | researchgate.net |
| 3′-O-methyltransferase | 3'OMT | (S)-laudanine / Norlaudanine | (S)-laudanosine / Norlaudanosine | Both pathways | encyclopedia.pubresearchgate.net |
The differential expression and substrate specificity of these methyltransferases are crucial in determining the relative production of different alkaloids within the plant.
Isotopic Labelling and Tracer Studies in this compound Biosynthesis Research
Isotopic labeling, or tracer techniques, has been an indispensable tool in deciphering the intricate biosynthetic pathways of alkaloids like this compound. nih.govslideshare.netscribd.comslideshare.net This methodology involves introducing a precursor molecule labeled with a stable or radioactive isotope into the plant and then tracking the incorporation of the label into downstream metabolites. slideshare.netresearchgate.net
Early research utilized this approach to establish that norlaudanosoline (tetrahydrothis compound) was a precursor to a multitude of alkaloids. nih.govnih.gov However, later studies with stable isotope-labeled precursors and direct analysis of plant extracts revised this, showing that the trihydroxylated norcoclaurine is the actual primary precursor, which is then converted to (S)-reticuline. nih.govnih.gov
Key insights from isotopic labeling studies include:
Demonstration that (S)-reticuline is a central precursor for many poppy alkaloids. nih.govnih.gov
Tracing the flow of [1-¹³C, N-¹³CH₃]-(S)-reticuline to elucidate the steps of the N-methylated pathway to papaverine. nih.gov
Evidence from feeding experiments with labeled norreticuline and norlaudanosine supporting the N-desmethylated pathway as a significant route to papaverine. researchgate.netrsc.org
The use of labeled compounds helped to confirm that tetrahydropapaverine is the immediate precursor to papaverine. rsc.org
These studies, by following the metabolic fate of labeled compounds, have provided direct in vivo evidence for the sequence of reactions and the key intermediates involved in this compound biosynthesis. nih.gov
Genetic and Metabolic Engineering Approaches for Biosynthesis of this compound Precursors (e.g., Tetrahydrothis compound) in Heterologous Systems
The complexity of plant-based production and the desire for a stable supply of pharmaceutically important compounds have driven the development of metabolic engineering approaches to produce these molecules in microbial hosts like yeast and E. coli. nih.govnih.govbohrium.comasm.orgrsc.org A major goal has been the heterologous biosynthesis of key precursors such as tetrahydrothis compound (B182428) (THP). nih.gov
Recent breakthroughs in this field include:
The development of an engineered yeast strain capable of de novo biosynthesis of THP. nih.gov This was achieved through the heterologous expression of two engineered enzyme variants with novel activities on non-native substrates. nih.gov
Protein engineering was employed to create a variant of N-methylcoclaurine hydroxylase with activity on coclaurine, which enabled the biosynthesis of norreticuline. nih.gov
A variant of scoulerine (B1208951) 9-O-methyltransferase was developed to O-methylate 1-benzylisoquinoline (B1618099) alkaloids at the 3' position, a crucial step for THP synthesis. nih.gov
To improve the yield of THP, further strain engineering was performed, including the knockout of yeast multidrug resistance transporters and optimization of media conditions, resulting in a 600-fold increase in THP concentration. nih.gov
In E. coli, a stepwise fermentation system was designed to produce (R,S)-tetrahydrothis compound, separating the dopamine-producing step from the subsequent THP-producing step to avoid inhibition by intermediate products. nih.gov This system achieved a high yield of (R,S)-THP. nih.gov
These advancements in metabolic and protein engineering not only provide a platform for the sustainable production of this compound precursors but also offer powerful tools to further investigate and validate biosynthetic pathways. nih.govrsc.org
Total Synthesis Routes for this compound and Related Structures
The total synthesis of this compound is often discussed in the context of its more famous derivative, papaverine. Many established synthetic routes are designed to produce papaverine, from which this compound can be obtained via demethylation, or they proceed through this compound as an intermediate. The construction of the core isoquinoline (B145761) scaffold is the central challenge in these syntheses.
The synthesis of the this compound skeleton relies on a sequence of fundamental organic reactions to build the isoquinoline ring system and attach the benzyl (B1604629) group. unigoa.ac.inlibretexts.org Classic methods that are still relevant include the Bischler-Napieralski reaction and the Pictet-Spengler reaction, which involve key steps of condensation followed by cyclization and subsequent aromatization.
A common strategy begins with a phenylethylamine derivative and a phenylacetic acid derivative. These components are coupled to form an amide, which then undergoes a dehydrative cyclization (a condensation reaction) using a reagent like phosphorus pentoxide to form a dihydroisoquinoline. This intermediate is then aromatized, often through oxidation or catalytic dehydrogenation, to yield the isoquinoline core.
Another approach involves the condensation of a phenylethylamine with an aldehyde or ketone. For instance, the reaction of 3,4-dihydroxyphenylethylamine (dopamine) with 3,4-dihydroxyphenylacetaldehyde (B32087) leads to the formation of tetrahydrothis compound (also known as norlaudanosoline), the reduced form of this compound. This intermediate can then be oxidized (aromatized) to produce this compound.
The table below summarizes key transformations in representative syntheses of related structures. unigoa.ac.in
| Synthesis Name | Key Starting Materials | Core Transformations | Typical Yield |
| Pictet and Gams | Homoveratrylamine, Veratroyl chloride | Amide formation, Cyclization, Dehydration | Moderate |
| Rosenmund and Mannich | 3,4-dimethoxy-ω-nitro-styrene | Reduction, Amide formation, Cyclization | ~6% unigoa.ac.in |
| Kindler-Peschke-Pal | Veratraldehyde, Hippuric acid | Condensation, Hydrolysis, Decarboxylation | High (91%) unigoa.ac.in |
| Gilmore, Allan and Stoltz | Vanillin derivative | Coupling, Cyclization | Good (29%) unigoa.ac.in |
This table represents syntheses for the related compound papaverine, which shares the core isoquinoline structure with this compound.
Modern synthetic chemistry places a strong emphasis on sustainability, leading to the application of green chemistry principles to the synthesis of complex molecules like this compound. jocpr.comnih.gov The goal is to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. jocpr.com
Key areas of development in the green synthesis of isoquinoline alkaloids include:
Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. jocpr.com Green approaches focus on replacing these with safer alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com Reactions performed in aqueous media, where possible, significantly reduce the environmental impact. nih.gov
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound are being explored to drive reactions. semanticscholar.org Microwave-assisted synthesis, for example, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. nih.govsemanticscholar.org
These principles aim to make the production of this compound and its derivatives more economically viable and environmentally benign. nih.gov
Multi-step Organic Transformations (e.g., Reduction, Condensation, Aromatization)
Stereoselective Synthesis of this compound Enantiomers
This compound itself is an achiral molecule and therefore does not have enantiomers. However, its immediate biosynthetic precursor, tetrahydrothis compound (THP), also known as norlaudanosoline, possesses a stereocenter at the C1 position. The synthesis of a single enantiomer (either (S)- or (R)-norlaudanosoline) is a critical goal in medicinal chemistry, as the biological activity of many chiral drugs is dependent on their stereochemistry. ptfarm.plnumberanalytics.com
The stereoselective synthesis of THP enantiomers can be achieved through several established strategies in asymmetric synthesis: ethz.ch
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., L-DOPA), to introduce the desired stereochemistry.
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction. ethz.ch After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
Asymmetric Catalysis: This is one of the most powerful methods, where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. A key example relevant to THP synthesis is the asymmetric hydrogenation of an enamine or imine precursor, which can set the C1 stereocenter with high enantioselectivity.
The demand for enantiopure pharmaceuticals continues to drive innovation in these synthetic methods. ptfarm.pl
Chemoenzymatic Synthesis Strategies for this compound and Derivatives
Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and efficiency of enzymatic transformations. mdpi.com This approach is particularly well-suited for the synthesis of complex natural products like this compound and its derivatives, as enzymes can perform specific reactions under mild conditions, often eliminating the need for cumbersome protection and deprotection steps. monash.edunih.gov
In the context of this compound, enzymes can be harnessed for several key transformations:
Stereoselective Reduction: Enzymes such as imine reductases or alcohol dehydrogenases can be used to asymmetrically reduce a dihydroisoquinoline precursor to a specific enantiomer of tetrahydrothis compound (THP).
Regioselective Reactions: In the biosynthesis of related alkaloids, enzymes like O-methyltransferases (OMTs) demonstrate precise control over which hydroxyl group is methylated. This enzymatic regioselectivity can be exploited in a synthetic route to selectively modify the hydroxyl groups on the this compound scaffold.
The integration of biocatalysis into synthetic routes offers a powerful and sustainable pathway to access complex and bioactive molecules. mdpi.commonash.edu
| Potential Chemoenzymatic Step | Enzyme Class | Transformation | Advantage |
| Asymmetric Synthesis of THP | Imine Reductase (IRED) | Reduction of a dihydroisoquinoline | High enantioselectivity for (S)- or (R)-THP |
| Selective Methylation | O-Methyltransferase (OMT) | Methylation of a specific hydroxyl group | Avoids protecting groups; high regioselectivity |
| Oxidation of THP | Oxidoreductase | Aromatization of THP to this compound | Mild conditions compared to chemical oxidants |
| Multi-step Synthesis | Multi-enzyme Cascade | Conversion of simple precursors to THP | Process intensification, reduced workup nih.gov |
Structural Analogues and Derivatives Research of Papaveroline
Synthesis and Characterization of Novel Papaveroline Analogues
Research into novel analogues of this compound often stems from the broader investigation of papaverine (B1678415) and its metabolites. The synthesis of these analogues is crucial for exploring their potential pharmacological activities. A common approach involves the O-demethylation of papaverine at specific positions to create precursor molecules. For instance, the synthesis of 4'-desmethylpapaverine can be accomplished through established methods, which then serves as a precursor for creating analogues. nih.gov This precursor can be radiolabeled, for example, by O-alkylation with [11C]CH3I using an aqueous NaOH solution as a base to produce [11C]papaverine, a process that facilitates in vivo imaging studies. nih.gov
The characterization of these novel analogues involves a suite of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is fundamental in elucidating the precise molecular structure. nih.gov Mass spectrometry, utilizing techniques like Electrospray Ionization (ESI) and Electron Ionization (EI), provides crucial information on the molecular weight and fragmentation patterns, further confirming the structure. researchgate.netresearchgate.net For example, the mass spectrum of 7-demethyl papaverine shows a molecular ion peak at m/z 325, which is 14 Da less than papaverine, and specific fragment ions that confirm the C-7 demethylation. mdpi.com Infrared (IR) spectroscopy is also employed to identify functional groups, such as the hydroxyl group in demethylated analogues, which would be absent in the parent papaverine molecule. mdpi.com
Biotransformation and Microbial Transformation of Papaverine to this compound and other Metabolites
The biotransformation of papaverine using microorganisms is a significant method for producing this compound and other metabolites. This approach is often explored as an alternative to complex chemical syntheses and can provide insights into mammalian metabolism. mdpi.comresearchgate.net Various filamentous fungi have been shown to effectively transform papaverine through reactions such as O-demethylation, N-oxidation, reduction, and hydroxylation. researchgate.netresearchgate.netresearchid.co
Several microbial species have been identified for their capacity to metabolize papaverine. Strains of Aspergillus niger, Beauveria bassiana, and Cunninghamella echinulata have been used to produce O-demethylated and N-oxidized derivatives of papaverine. nih.gov Specifically, Cunninghamella elegans, Rhodotorula rubra, and Penicillium chrysogeneum are efficient in converting papaverine into a range of metabolites. mdpi.compubcompare.ai For instance, fermentation of papaverine with Penicillium chrysogeneum can yield significant quantities of metabolites, which are then isolated and purified for structural analysis. mdpi.com One of the key metabolites produced through this microbial action is this compound. researchgate.netresearchgate.netcore.ac.uk
The process typically involves incubating the microorganism in a suitable culture medium, followed by the addition of papaverine. pubcompare.ai After a period of fermentation, the broth is extracted to isolate the resulting metabolites. pubcompare.ai The structural elucidation of these biotransformed products relies heavily on spectroscopic methods like 1D and 2D NMR and mass spectrometry. researchgate.netresearchgate.net
Below is a table summarizing the microbial transformation of papaverine and the resulting metabolites:
Table 1: Microbial Transformation of Papaverine| Microorganism | Type of Transformation | Resulting Metabolites |
|---|---|---|
| Aspergillus niger NRRL 322 | O-demethylation, O-methylglucosylation, N-oxidation | 4'-O-demethylated papaverine, 3'-O-demethylated papaverine, 6-O-demethylated papaverine, Papaverine N-oxide, (4″-O-methyl-β-D-glucopyranosyl) 4'-demethyl papaverine, (4″-O-methyl-β-D-glucopyranosyl) 6-demethyl papaverine |
| Beauveria bassiana NRRL 22864 | O-demethylation, N-oxidation | 4'-O-demethylated papaverine, Papaverine N-oxide |
| Cunninghamella echinulata ATCC 18968 & ATCC 1382 | O-demethylation, N-oxidation | 4'-O-demethylated papaverine, Papaverine N-oxide |
| Cunninghamella elegans NRRL 2310 | Reduction, Demethylation, N-oxidation, Oxidation, Hydroxylation | 3,4-dihydropapaverine, this compound, 7-demethyl papaverine, 6,4′-didemethyl papaverine, Papaverine-3-ol, Papaverinol (B1212717), Papaverinol N-oxide |
| Rhodotorula rubra NRRL y1592 | Reduction, Demethylation, N-oxidation, Oxidation, Hydroxylation | 3,4-dihydropapaverine, this compound, 7-demethyl papaverine, 6,4′-didemethyl papaverine, Papaverine-3-ol, Papaverinol, Papaverinol N-oxide |
| Penicillium chrysogeneum ATCC 10002 | Reduction, Demethylation, N-oxidation, Oxidation, Hydroxylation | 3,4-dihydropapaverine, this compound, 7-demethyl papaverine, 6,4′-didemethyl papaverine, Papaverine-3-ol, Papaverinol, Papaverinol N-oxide |
Semi-synthetic Pathways to this compound and its Derivatives
Semi-synthetic approaches to this compound and its derivatives often start from naturally occurring precursors or biosynthetic intermediates. A key precursor in the biosynthesis of papaverine is tetrahydropapaverine (THP). nih.govnih.gov Recent advancements in metabolic engineering have enabled the de novo biosynthesis of THP in yeast. nih.govnih.gov This microbial production of THP provides a starting material for the semi-synthesis of papaverine.
The semi-synthesis of papaverine from biosynthesized THP can be achieved through chemical oxidation. nih.govnih.gov One demonstrated method involves using hydrogen peroxide as an oxidizing agent. nih.govnih.gov By optimizing reaction conditions such as pH, temperature, and reaction time, a significant yield of papaverine can be obtained from the THP produced by engineered yeast strains. nih.govnih.gov This strategy combines the advantages of biological synthesis for the complex precursor with a straightforward chemical conversion to the final product.
The biosynthesis of papaverine itself is thought to proceed through two main hypothetical pathways starting from the central intermediate (S)-reticuline: the N-methylated (NCH3) pathway and the N-desmethylated (NH) pathway. researchgate.netresearchgate.net The NCH3 pathway involves the conversion of (S)-reticuline to (S)-laudanine, followed by further methylation to laudanosine, N-demethylation to tetrahydropapaverine, and finally dehydrogenation to papaverine. researchgate.net Understanding these natural biosynthetic routes can inform the development of novel semi-synthetic strategies.
Design and Synthesis of Modified Benzylisoquinoline Scaffolds
The benzylisoquinoline scaffold, the core structure of this compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active alkaloids. researchgate.net The design and synthesis of modified benzylisoquinoline scaffolds aim to explore new chemical space and develop compounds with novel or improved pharmacological properties.
Synthesis of these modified scaffolds can be achieved through various organic chemistry reactions. For example, a four-step synthesis of papaverine has been reported that avoids hazardous reagents and uses environmentally friendly solvents like water. orgchemres.org This particular synthesis starts with the conversion of a carboxylic acid to an ester, a departure from more traditional routes that involve acyl halides. orgchemres.org
The modification of the benzylisoquinoline core can involve the introduction of different substituents at various positions. The design of these modifications is often guided by computational methods, such as molecular docking, to predict the interaction of the novel compounds with biological targets. nih.gov For instance, the design of novel benzylidene amino-benzimidazole scaffolds, which can be considered modified structures, has been guided by their potential to interact with specific enzymes. nih.gov The synthesis of such scaffolds often involves multi-step reactions, including the formation of Schiff bases and Mannich reactions. nih.gov These synthetic efforts, coupled with biological evaluation, contribute to the growing library of benzylisoquinoline derivatives with potential therapeutic applications.
Advanced Analytical and Spectroscopic Characterization in Papaveroline Research
High-Resolution Mass Spectrometry Applications (e.g., ESI, MALDI Orbitrap) in Mechanistic Studies
High-resolution mass spectrometry (HRMS) is a cornerstone in the study of papaveroline and its metabolites. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Orbitrap mass analyzers offer exceptional mass accuracy and resolution, which are critical for elucidating molecular formulas and fragmentation pathways. mdpi.comnih.gov
ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound and its metabolites with minimal fragmentation. ub.edu This allows for the accurate determination of the molecular weight of the parent ion. ub.edu In studies involving the biotransformation of papaverine (B1678415), ESI-MS has been instrumental in identifying metabolites, including this compound. researchgate.netresearchgate.netnih.gov For instance, the positive ESI-MS spectrum of papaverinol (B1212717) N-oxide, a metabolite of papaverine, displayed a clear pseudomolecular ion peak [M+H]+ at m/z 372. researchgate.net
MALDI, often coupled with high-resolution analyzers like the Orbitrap, provides rapid analysis of a wide range of molecules. thermofisher.com While sometimes producing lower peak intensities for certain compounds compared to solid matrices, MALDI with ionic liquid matrices has shown promise for the detection of substances like papaverine. thermofisher.comresearchgate.net The high resolution of the Orbitrap analyzer allows for the differentiation of compounds with very similar masses, which is essential in complex metabolite profiling. mdpi.comnih.gov
Mechanistic studies of papaverine's biosynthesis and degradation have greatly benefited from these HRMS techniques. mdpi.comnih.gov By analyzing the mass-to-charge ratio (m/z) of precursor molecules, intermediates, and final products, researchers can piece together the intricate steps of these pathways. researchgate.net Tandem mass spectrometry (MS/MS) experiments, where specific ions are isolated and fragmented, provide further structural information, helping to confirm the identity of this compound and its derivatives. researchgate.netthermofisher.com
Table 1: Applications of High-Resolution Mass Spectrometry in this compound Research
| Technique | Application | Key Findings | References |
| ESI-MS | Identification of papaverine metabolites | Successfully identified this compound as a metabolite of papaverine biotransformation. | researchgate.netresearchgate.netnih.gov |
| ESI-MS/MS | Structural elucidation of metabolites | Provided fragmentation patterns to confirm the structure of papaverine derivatives. | researchgate.net |
| MALDI-Orbitrap | High-throughput screening and analysis | Demonstrated the ability to detect papaverine in complex mixtures with high mass accuracy. | mdpi.comnih.govthermofisher.comresearchgate.net |
| LC-ESI-TOF-MS/MS | Analysis of alkaloids in biological fluids | Enabled the quantification of related alkaloids in plasma and blood samples. | ub.edu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its complex derivatives. core.ac.ukanalis.com.myresearchgate.netmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. emerypharma.comcore.ac.ukscielo.org.za
1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers fundamental structural information. emerypharma.com ¹H NMR provides data on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). ¹³C NMR reveals the number and types of carbon atoms in the molecule. emerypharma.com
For more complex structures, 2D NMR experiments are crucial. emerypharma.comcore.ac.uk These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure. Common 2D NMR experiments used in the study of this compound and its derivatives include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin-spin coupling network within the molecule. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms, establishing ¹H-¹³C one-bond connectivities. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the carbon skeleton and assigning quaternary carbons. analis.com.my
In the context of this compound research, NMR has been used to conclusively identify and characterize metabolites from the biotransformation of papaverine. researchgate.netresearchgate.netnih.gov By analyzing the full set of 1D and 2D NMR data, researchers can unambiguously determine the structure of novel derivatives, including the position of demethylations, hydroxylations, or other modifications. researchgate.netresearchgate.netnih.gov
Table 2: NMR Techniques for Structural Elucidation of this compound Derivatives
| NMR Experiment | Information Provided | Application in this compound Research | References |
| ¹H NMR | Chemical shift, coupling constants, and integration of protons. | Initial characterization of this compound and its derivatives. | emerypharma.com |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Complements ¹H NMR for a complete carbon skeleton assignment. | emerypharma.com |
| COSY | ¹H-¹H coupling correlations. | Establishes proton connectivity within the molecule. | emerypharma.com |
| HSQC/HMQC | One-bond ¹H-¹³C correlations. | Links protons to their directly attached carbons. | core.ac.uk |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Crucial for assembling the complete molecular structure and assigning quaternary carbons. | analis.com.my |
Chromatographic Techniques for Separation and Analysis of this compound and Metabolites (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its metabolites from complex mixtures, such as those from biological samples or synthetic reactions. veeprho.combiosmartnotes.comcmfri.org.in High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and versatility. veeprho.com
In the analysis of papaverine and its photo-oxidation products, a new HPLC method was developed using a Duet C18/SCX column. tandfonline.comresearchgate.net This method successfully separated papaverine from its degradation products, including papaverinol and papaveraldine. tandfonline.comresearchgate.net The mobile phase typically consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). tandfonline.comresearchgate.net
For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This combination allows for the separation of compounds by HPLC followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. LC-MS/MS is particularly powerful for analyzing trace levels of metabolites in complex biological matrices like plasma and brain tissue. ub.edu For instance, studies on the in vivo behavior of radiolabeled papaverine have utilized LC-MS/MS to analyze metabolites in rat blood and brain. nih.gov
The choice of chromatographic conditions, including the stationary phase (column), mobile phase composition, and detector, is critical for achieving optimal separation and detection of this compound and its related compounds. tandfonline.com
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Application | References |
| HPLC | Duet C18/SCX | Phosphate buffer (pH 3.8) and acetonitrile (40:60) | Separation of papaverine from its photooxidation products. | tandfonline.comresearchgate.net |
| LC-MS/MS | C18 column | Ammonium formate (B1220265) buffer and acetonitrile | Analysis of papaverine and its metabolites in biological samples. | nih.gov |
Spectroscopic Analysis of Electronic and Optical Properties (e.g., Electronic Absorption, Diffuse Reflectance, Fluorescence, CD Spectroscopy)
Spectroscopic techniques that probe the electronic and optical properties of molecules are valuable for understanding the structure and behavior of this compound and its precursors. mdpi.comnih.gov These methods, including electronic absorption (UV-Vis) spectroscopy, diffuse reflectance spectroscopy, fluorescence spectroscopy, and circular dichroism (CD) spectroscopy, have been employed to study the biosynthetic pathway of papaverine. mdpi.comnih.govencyclopedia.pub
Electronic Absorption (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The resulting spectrum provides information about the electronic transitions within the molecule, which are characteristic of its structure and conjugation.
Diffuse Reflectance Spectroscopy: This method is used for analyzing solid samples and provides information similar to UV-Vis absorption spectroscopy. mdpi.comnih.gov
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. It is a highly sensitive method that can provide information about the electronic structure and environment of a molecule. mdpi.comnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules, such as the intermediates in the biosynthesis of papaverine, and can provide information about their absolute configuration and conformation. mdpi.comnih.gov
These spectroscopic methods, in conjunction with quantum chemical calculations, have been used to elucidate the electronic structures and optical properties of the isoquinoline (B145761) alkaloids involved in the formation of papaverine. mdpi.comnih.gov
Voltammetric Studies of Oxidation Products of Papaverine and Related Compounds
Voltammetric techniques are electrochemical methods used to study the oxidation and reduction of substances. researchgate.net These methods have been applied to investigate the oxidation of papaverine and related compounds, providing insights into their electrochemical behavior and potential degradation pathways. researchgate.net
Studies have shown that papaverine can be oxidized at a graphite (B72142) electrode, producing distinct voltammetric waves. researchgate.net The natural photooxidation of papaverine has been observed to occur in three irreversible steps, leading to the formation of stable compounds in solution. tandfonline.comresearchgate.net Voltammetric studies can help identify the oxidation products and understand the mechanism of their formation. tandfonline.comresearchgate.net For example, voltammetry has been used in conjunction with HPLC to identify and separate the pyrrocolonium ion, an oxidation product of papaverine. tandfonline.comresearchgate.net
The electrochemical behavior of papaverine is influenced by experimental parameters such as the pH of the solution and the scan rate used in the voltammetric measurement. researchgate.net By optimizing these conditions, sensitive and selective methods for the determination of papaverine can be developed. researchgate.netmdpi.comnih.gov
Radiosynthesis and In Vitro Evaluation of Radiolabeled this compound for Tracer Studies
Radiolabeling is a technique where a radioactive isotope is incorporated into a molecule, creating a radiotracer. These tracers are invaluable for in vitro and in vivo studies, allowing for the sensitive and specific tracking of the molecule's distribution and fate. While research directly on radiolabeled this compound is limited, studies on radiolabeled papaverine provide a framework for potential future investigations involving this compound.
The radiosynthesis of [¹¹C]papaverine has been achieved by the O-methylation of a des-methyl precursor using [¹¹C]methyl iodide. nih.govnih.gov This carbon-11 (B1219553) labeled papaverine has been evaluated as a potential PET (Positron Emission Tomography) radiotracer. nih.govnih.gov
In vitro evaluation of such radiotracers involves several key steps:
Autoradiography: This technique uses a radiolabeled ligand to visualize the distribution of its target (e.g., receptors or enzymes) in tissue sections. In vitro autoradiography studies with [¹¹C]papaverine have shown its binding in specific brain regions. nih.govnih.gov
Metabolite Analysis: It is crucial to determine if the radiotracer is metabolized in the system under study. This is often done by separating the parent radiotracer from its radiolabeled metabolites using techniques like HPLC. nih.gov
Binding Assays: These assays quantify the binding of the radiotracer to its target, providing information on affinity and specificity.
Although [¹¹C]papaverine itself was found to have limitations for in vivo imaging due to rapid clearance, the methodologies developed for its synthesis and evaluation are directly applicable to the development and assessment of future radiotracers, potentially including those based on this compound, for various research applications. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of Papaveroline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of Papaveroline
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods used to investigate the electronic structure and reactivity of molecules. aspbs.commdpi.com These calculations provide insights into how a molecule will behave in chemical reactions, which is fundamental to understanding its biological activity. mdpi.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trirjweb.comscirp.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. scirp.orgresearchgate.net
In a notable study investigating this compound as a potential drug candidate for Alzheimer's disease, DFT and quantum optimization were performed. researchgate.net This analysis aimed to understand the compound's electronic properties and reactivity, which are crucial for its interaction with biological targets. researchgate.net Such calculations help to build a comprehensive profile of the molecule's potential as a therapeutic agent by revealing its intrinsic chemical characteristics. researchgate.netrsdjournal.org The parameters calculated in these studies are essential for predicting how this compound will interact with its target proteins at an electronic level.
| Quantum Chemical Parameter | Significance in Drug Discovery |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) Energy | Indicates the ability of a molecule to donate electrons; crucial for forming bonds with biological targets. researchgate.net |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates the ability of a molecule to accept electrons; important for understanding interaction mechanisms. researchgate.net |
| HOMO-LUMO Energy Gap (ΔE) | Reflects the chemical reactivity and stability of the molecule. A smaller gap often implies higher reactivity. scirp.orgresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. dergipark.org.tr |
| Dipole Moment (μ) | Measures the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. researchgate.net |
Molecular Docking Simulations of this compound-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. openaccessjournals.com This method is widely used in drug discovery to screen for potential drug candidates by simulating the binding process and estimating the binding affinity using scoring functions. openaccessjournals.comnvidia.com A higher binding affinity, often represented by a more negative docking score, suggests a more stable protein-ligand complex. pensoft.net
In the investigation of this compound's therapeutic potential for Alzheimer's disease, molecular docking was employed to study its interaction with Fyn Tyrosine Kinase, a protein implicated in the disease's pathogenesis. researchgate.netnih.gov The study aimed to understand the binding mode and affinity of this compound within the active site of the Fyn kinase. researchgate.net This analysis is a critical step in structure-based drug design, providing a static picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com The results highlighted this compound's promise as an inhibitor of Fyn Tyrosine Kinase, warranting further investigation into its dynamic behavior. researchgate.netnih.gov
| Parameter | Description | Relevance to this compound Study |
|---|---|---|
| Protein Target | The specific biological macromolecule whose function is to be modulated. | Fyn Tyrosine Kinase, a key player in Alzheimer's disease pathogenesis. researchgate.netnih.gov |
| Ligand | The small molecule being tested for its binding affinity to the protein target. | This compound. researchgate.netnih.gov |
| Docking Score (Binding Energy) | A numerical value that estimates the binding affinity between the ligand and the protein. More negative values typically indicate stronger binding. pensoft.net | Used to rank this compound's binding potential against the Fyn kinase active site. researchgate.net |
| Key Interacting Residues | Specific amino acids in the protein's binding site that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. | Identified the specific amino acids in Fyn kinase that stabilize the complex with this compound. researchgate.net |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Stability of this compound Complexes
While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.govnih.gov MD simulations calculate the motion of atoms in the complex, providing detailed insights into the stability of the binding, conformational changes, and the role of solvent molecules. nih.govfrontiersin.orgfrontiersin.org Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate binding free energies. frontiersin.orgmdpi.com
To further investigate the promising results from docking, the this compound-Fyn Tyrosine Kinase complex was subjected to extensive MD simulations. researchgate.netnih.gov A 200-nanosecond simulation was performed to analyze the stability of the binding interactions between this compound and the kinase. researchgate.netnih.gov This analysis provided a deeper understanding of the binding mechanism, confirming the stability of the complex and highlighting the specific interactions that persist over time. researchgate.net The findings from the MD simulations reinforced the potential of this compound as a stable inhibitor of Fyn Tyrosine Kinase. researchgate.netnih.gov
| MD Simulation Parameter/Analysis | Purpose | Finding in this compound-Fyn Kinase Study |
|---|---|---|
| Simulation Time | The duration over which the molecular system's dynamics are simulated. Longer times can reveal more complex conformational changes. | The complex was simulated for 200 nanoseconds to ensure a thorough analysis of its dynamic behavior. researchgate.netnih.gov |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or ligand atoms from a reference structure over time, indicating the stability of the complex. frontiersin.orgmdpi.com | Used to confirm that the this compound-Fyn kinase complex remained stable throughout the simulation. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, identifying flexible and rigid regions of the protein upon ligand binding. frontiersin.org | Revealed the dynamic changes in the Fyn kinase structure upon binding to this compound. |
| Binding Free Energy (e.g., MM/GBSA) | Provides a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. plos.org | Calculated to quantify the strength of the interaction between this compound and Fyn kinase, confirming favorable binding. researchgate.netnih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. | Identified persistent hydrogen bonds that are key to the stability of the this compound-Fyn kinase complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Interaction Prediction of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.netspu.edu.sy By developing a mathematical model, QSAR can predict the activity of new, untested compounds based on their structural features, known as molecular descriptors. researchgate.net This approach is valuable for optimizing lead compounds and designing analogues with improved potency or other desired properties. mui.ac.ir QSAR models are built using a training set of compounds with known activities and then validated using an external test set to ensure their predictive power. ijpsr.com
In the study of this compound as a drug candidate, QSAR analysis was conducted to identify compounds with optimal drug-like properties. researchgate.netnih.gov This suggests the development of a model to predict the activity or properties of this compound analogues. researchgate.net By establishing a relationship between the structural descriptors of these analogues and their predicted interaction with a target like Fyn Tyrosine Kinase, researchers can theoretically screen for modifications that might enhance therapeutic efficacy. researchgate.netnih.gov This approach streamlines the process of lead optimization by prioritizing the synthesis of the most promising analogues.
| QSAR Modeling Component | Description | Application to this compound Analogues |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the physicochemical, topological, or electronic properties of a molecule. spu.edu.sy | Descriptors for this compound analogues would be calculated to quantify their structural features. |
| Training Set | A diverse set of molecules with known biological activities used to build the QSAR model. ijpsr.com | A series of this compound analogues with experimentally determined activities would be used to train the model. |
| Statistical Method | The algorithm used to create the mathematical relationship between descriptors and activity (e.g., Multiple Linear Regression, Partial Least Squares). researchgate.netmui.ac.ir | A statistical method would be applied to correlate the descriptors of this compound analogues with their Fyn kinase inhibitory activity. |
| Model Validation | The process of assessing the robustness and predictive power of the QSAR model, often using an external set of compounds. researchgate.net | The model's ability to predict the activity of new this compound analogues would be rigorously tested. |
| Applicability Domain | The chemical space of structures for which the QSAR model can make reliable predictions. researchgate.net | Defines the structural boundaries within which the model can accurately predict the activity of new this compound-inspired compounds. |
Virtual Screening and High-Throughput Computational Approaches for this compound-inspired Compounds
Virtual screening (VS) is a computational methodology used in the early stages of drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nvidia.commeilerlab.orgsci-hub.se VS can be broadly categorized into structure-based virtual screening (SBVS), which uses docking when the 3D structure of the target is known, and ligand-based virtual screening (LBVS), which uses information about known active ligands when the target structure is unknown. nvidia.commeilerlab.org These high-throughput approaches significantly reduce the number of compounds that need to be tested experimentally, saving time and resources. sci-hub.senuvisan.com
High-throughput virtual screening was a key component of the research that identified this compound as a potential inhibitor of Fyn Tyrosine Kinase for Alzheimer's disease. researchgate.netnih.gov This approach was used to screen for compounds that possess optimal drug-like characteristics, ultimately leading to the selection of this compound for more detailed investigation. researchgate.net This demonstrates the power of virtual screening to identify promising hit compounds from vast chemical spaces. Furthermore, these computational strategies can be used to discover novel this compound-inspired compounds by screening libraries for molecules that share similar structural or pharmacophoric features, potentially leading to the development of new therapeutic agents. nuvisan.com
| Virtual Screening Step | Description | Application in this compound Research |
|---|---|---|
| Library Preparation | Assembling a large database of small molecules (e.g., natural products, commercially available compounds) for screening. silicos-it.be | A library of compounds was screened to identify potential Fyn Tyrosine Kinase inhibitors. researchgate.net |
| Target- or Ligand-Based Filtering | Applying computational filters to narrow down the library. This can be structure-based (docking to a target) or ligand-based (similarity to an active compound). meilerlab.orgnuvisan.com | Screening was performed to identify compounds with optimal drug-like properties for the target. researchgate.netnih.gov |
| Hit Identification | Selecting the top-ranking compounds based on scoring functions or similarity metrics for further evaluation. sci-hub.se | This compound was identified as a promising hit compound from the screening process. researchgate.netnih.gov |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out compounds with poor pharmacokinetic profiles. researchgate.net | The study emphasized adherence to ADMET parameters for further evaluation of identified hits. researchgate.netnih.gov |
| Experimental Validation | Testing the most promising virtual hits in biological assays to confirm their activity. | The computational identification of this compound paves the way for its future experimental validation. researchgate.net |
Molecular Mechanisms of Interaction of Papaveroline and Its Analogues in Vitro and Cellular Level
Investigation of Papaveroline's Interactions with Phosphodiesterases (e.g., PDE10A Inhibition)
This compound and its parent compound, papaverine (B1678415), are recognized for their inhibitory effects on phosphodiesterases (PDEs), particularly PDE10A. pnas.orgaacrjournals.org PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is responsible for hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov Inhibition of PDE10A by compounds like papaverine leads to an increase in intracellular levels of cAMP and cGMP, which in turn modulates various downstream signaling pathways. nih.govbiorxiv.org
Research has shown that papaverine acts as a selective inhibitor of PDE10A. nih.gov This inhibition has been demonstrated to elicit neuroprotective effects in human primary cortical neurons against excitotoxicity induced by quinolinic acid. nih.govbiorxiv.org The protective mechanism involves the upregulation of the cAMP signaling cascade, leading to reduced oxidative stress and the preservation of synaptic proteins. nih.govbiorxiv.org Specifically, pre-treatment with papaverine has been observed to increase intracellular cAMP and NAD+ levels, restore mitochondrial membrane potential, and decrease reactive oxygen species (ROS) and caspase 3/7 activity. nih.govbiorxiv.org Furthermore, papaverine upregulates the expression of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), as well as several synaptic proteins. nih.govresearchgate.net
Interestingly, the effects of papaverine-induced PDE10A inhibition can be influenced by hormonal factors. In rat striatal slices, papaverine's ability to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) is significantly more pronounced in males than in females. nih.gov This sex-dependent difference appears to be regulated by estrogen, which modulates the levels of D2 dopamine (B1211576) receptors in the striatum. nih.gov
While papaverine's vasodilatory effects were historically attributed to its PDE10A inhibitory activity, recent studies have identified a separate and distinct mechanism involving the inhibition of mitochondrial complex I. pnas.orgaacrjournals.org It is now understood that papaverine possesses dual activities, independently inhibiting both PDE10A and mitochondrial function. pnas.org Medicinal chemistry efforts have successfully created derivatives of papaverine that retain the ability to inhibit mitochondrial complex I while lacking PDE10A inhibitory activity, highlighting the potential to separate these two pharmacological effects. pnas.orgpnas.org
Table 1: Effects of Papaverine on PDE10A and Downstream Signaling
| Effect | Observation | Cell Type/Model | Reference |
| PDE10A Inhibition | Papaverine is a selective inhibitor of PDE10A. | Rat Striatal Slices | nih.gov |
| cAMP Levels | Pre-treatment with papaverine increases intracellular cAMP. | Human Cortical Neurons | nih.govbiorxiv.org |
| Neuroprotection | Ameliorates quinolinic acid-induced synaptotoxicity. | Human Cortical Neurons | nih.gov |
| Mitochondrial Health | Restores mitochondrial membrane potential. | Human Cortical Neurons | nih.govbiorxiv.org |
| Oxidative Stress | Decreases reactive oxygen species (ROS) and caspase 3/7. | Human Cortical Neurons | nih.govbiorxiv.org |
| Gene Expression | Upregulates CREB and BDNF expression. | Human Cortical Neurons | nih.govresearchgate.net |
| ERK Phosphorylation | Differentially activates ERK in male vs. female rats. | Rat Striatal Slices | nih.gov |
Cellular Calcium Channel Modulation by this compound
The modulation of cellular calcium channels is a critical aspect of cellular signaling, influencing a wide array of physiological processes. nih.govnih.gov Voltage-gated calcium channels, including the L-type and T-type, are key players in regulating calcium influx in response to membrane depolarization. mdpi.comfrontiersin.org The activity of these channels can be finely tuned by various factors, including neurotransmitters, enzymes, and pharmacological agents. nih.gov
Papaverine, the parent compound of this compound, is known to act as a calcium channel blocker. googleapis.com This activity contributes to its effects as a smooth muscle relaxant and vasodilator. The influx of calcium into cells is a fundamental step in many cellular functions, and by blocking these channels, papaverine can alter the cell's functional state. nih.gov
The regulation of calcium channels is a complex process involving protein kinases and phosphatases, which modulate channel activity through phosphorylation and dephosphorylation. nih.govmdpi.com For instance, T-type calcium channels are modulated by several kinases and phosphatases, which in turn affects cellular physiology. mdpi.com Similarly, L-type calcium channels are crucial for coupling cellular excitation to downstream events like transcription and are themselves subject to modulation by signaling pathways, such as those involving norepinephrine. frontiersin.org
Interaction of this compound with Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways by dephosphorylating the insulin receptor (IR) and the Janus kinase 2 (JAK2), respectively. nih.govmdpi.com Overexpression of PTP1B is implicated in several human diseases, including metabolic disorders and cancer, making it an attractive therapeutic target. mdpi.com
Molecular docking studies have been employed to investigate the interaction between this compound and its derivatives with PTP1B. dntb.gov.ua These computational analyses help to predict the binding affinity and mode of interaction between a ligand and its target enzyme. The results of such simulations can guide the development of more potent and selective inhibitors.
PTP1B is known to interact directly with the activated insulin receptor at multiple phosphotyrosine sites. nih.gov This interaction occurs in a specific cellular location, a perinuclear endosome compartment, where PTP1B dephosphorylates the insulin-stimulated IR. nih.gov The catalytic domain of PTP1B contains a highly conserved sequence motif that is crucial for its function. rcsb.org
The development of PTP1B inhibitors is a significant area of research. mdpi.com Both competitive and non-competitive inhibitors have been identified, with some targeting the enzyme's active site and others binding to allosteric sites. mdpi.com For example, the small molecule inhibitor trodusquemine (B1662500) binds to the C-terminal domain of PTP1B in a non-competitive and reversible manner. mdpi.com
While specific experimental data on the direct inhibition of PTP1B by this compound is not detailed in the provided results, molecular docking simulations suggest a potential interaction. dntb.gov.ua This indicates that this compound and its analogues may exert some of their biological effects through the modulation of this important phosphatase.
Inhibition of Other Enzyme Systems (e.g., Alpha-Glucosidase, Pancreatic Lipase) by this compound Derivatives
Beyond its effects on phosphodiesterases and protein tyrosine phosphatases, derivatives of this compound have been shown to inhibit other key enzyme systems, notably alpha-glucosidase and pancreatic lipase (B570770). dntb.gov.uaresearchgate.net These enzymes play crucial roles in carbohydrate and fat metabolism, respectively, and their inhibition is a therapeutic strategy for managing conditions like type 2 diabetes and obesity. nih.govnih.gov
Alpha-Glucosidase Inhibition:
Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into absorbable glucose. nih.govfrontiersin.org By inhibiting this enzyme, the rate of glucose absorption is slowed, which can help to control postprandial hyperglycemia. frontiersin.org Studies have shown that certain papaverine metabolites, such as papaverinol (B1212717) and papaverinol-N-oxide, exhibit greater inhibitory activity against alpha-glucosidase than papaverine itself. researchgate.net Molecular docking studies have been used to explore the binding interactions of these derivatives with the active site of alpha-glucosidase, providing insights for the design of more potent inhibitors. researchgate.net
Pancreatic Lipase Inhibition:
Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. nih.gov Inhibition of pancreatic lipase reduces the absorption of fat from the diet, making it a target for anti-obesity drugs. nih.gov Papaverine has been shown to be an in vitro inhibitor of porcine pancreatic lipase, with a reported IC50 value of 36.2 µg/ml (106.6 µM). researchgate.net Molecular docking simulations suggest that papaverine binds to the active site of pancreatic lipase through hydrophobic interactions with key amino acid residues and forms a strong hydrogen bond with serine-152 in the catalytic triad (B1167595). researchgate.net Papaverinol and its N-oxide derivative also demonstrate inhibitory activity against pancreatic lipase. researchgate.net
Table 2: Inhibitory Activity of Papaverine and its Derivatives on Alpha-Glucosidase and Pancreatic Lipase
| Compound | Target Enzyme | Inhibitory Activity | Reference |
| Papaverine | Pancreatic Lipase | IC50 = 36.2 µg/ml (106.6 µM) | researchgate.net |
| Papaverinol | Alpha-Glucosidase | More potent than papaverine | researchgate.net |
| Papaverinol | Pancreatic Lipase | Active inhibitor | researchgate.net |
| Papaverinol-N-Oxide | Alpha-Glucosidase | Comparable to papaverinol | researchgate.net |
| Papaverinol-N-Oxide | Pancreatic Lipase | Comparable to papaverinol | researchgate.net |
This compound's Modulatory Effects on Cellular Signaling Pathways (e.g., HMGB1-RAGE-NF-κB Pathway)
This compound's parent compound, papaverine, has been identified as an inhibitor of the High Mobility Group Box 1 (HMGB1)-Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. nih.govresearchgate.net This pathway is a key player in inflammation and is implicated in the pathogenesis of various diseases, including sepsis and cancer. nih.govresearchgate.net
HMGB1 is a protein that, when released from cells, can act as a pro-inflammatory cytokine by binding to receptors such as RAGE and Toll-like receptors (TLRs). nih.govresearchgate.net The interaction between HMGB1 and RAGE triggers downstream signaling cascades that lead to the activation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govhofstra.edu NF-κB, in turn, regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. nih.govresearchgate.net
In silico screening identified papaverine as a compound that can directly inhibit the interaction between HMGB1 and RAGE. researchgate.net This inhibition has been shown to suppress the HMGB1-mediated production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in macrophage-like cells. researchgate.net Furthermore, papaverine has been shown to attenuate sepsis in a mouse model, highlighting the therapeutic potential of targeting this pathway. researchgate.net
In the context of cancer, the HMGB1-RAGE axis can promote tumor growth and proliferation. nih.govhofstra.edu Papaverine has been shown to inhibit the proliferation of glioblastoma cells by suppressing the HMGB1-RAGE interaction. researchgate.net The binding of HMGB1 to RAGE can also lead to the activation of other signaling molecules, including ERK1/2, which are involved in cell growth and survival. nih.gov
The ability of papaverine to modulate the HMGB1-RAGE-NF-κB pathway represents a significant aspect of its pharmacological activity, with implications for the treatment of inflammatory diseases and cancer.
Interaction with G-Quadruplex DNA Structures and Telomerase Activity
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. nih.govengineering.org.cnfrontiersin.org These structures have emerged as promising targets for anticancer drug development because their stabilization can interfere with key cellular processes like telomere maintenance and gene expression. nih.govengineering.org.cn
Telomerase is an enzyme that is active in the vast majority of cancer cells and is responsible for maintaining the length of telomeres, thereby enabling cellular immortality. nih.govmdpi.com The G-rich single-stranded overhang of telomeric DNA can fold into a G-quadruplex structure, and ligands that bind to and stabilize this structure can inhibit telomerase activity. nih.govmdpi.com
Research has shown that oxidation products of papaverine can act as G-quadruplex binding ligands. nih.gov Specifically, a 6a,12a-diazadibenzo-[a,g]fluorenylium derivative (referred to as ligand 1) and 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium chloride (ligand 2) have been shown to bind to G-quadruplexes formed from mammalian telomeric DNA. nih.gov
The biological activity of ligand 1 has been investigated in MCF-7 breast cancer cells. nih.gov This compound was found to exhibit antiproliferative activity and to arrest the cell cycle in the G0/G1 phase. nih.gov Importantly, at low micromolar concentrations (0.001 to 0.1 µM), ligand 1 was shown to inhibit telomerase activity, as determined by the TRAP assay. nih.gov
The ability of papaverine-derived compounds to interact with and stabilize G-quadruplex DNA structures, leading to the inhibition of telomerase, represents a potential mechanism for their anticancer effects. This highlights a distinct mode of action for these compounds at the molecular level, separate from their effects on enzymes and signaling pathways.
Table 3: Biological Activity of a Papaverine-Derived G-Quadruplex Ligand (Ligand 1)
| Activity | Observation | Cell Line | Reference |
| Antiproliferative Activity | IC50 = 14.16 ± 0.01 µM (24h), 1.158 ± 0.056 µM (72h) | MCF-7 | nih.gov |
| Cell Cycle Arrest | Arrests cells in the G0/G1 phase at 5 and 10 µM. | MCF-7 | nih.gov |
| Telomerase Inhibition | Inhibits telomerase activity at 0.001 to 0.1 µM. | MCF-7 | nih.gov |
Inhibition of Mitochondrial Complex I by Papaverine Derivatives
Recent research has uncovered a previously unrecognized activity of papaverine as an inhibitor of mitochondrial complex I, a key component of the electron transport chain. pnas.orgxstrahl.comnih.gov This inhibition of mitochondrial respiration has significant implications for cancer therapy, particularly in the context of radiosensitization. pnas.orgpnas.org
Studies have shown that a single dose of papaverine can transiently reduce tumor hypoxia, creating a therapeutic window for the delivery of more effective radiation treatment. pnas.org Genetic evidence has confirmed that the radiosensitizing effect of papaverine is directly attributable to its inhibition of mitochondrial complex I, and not its activity as a PDE10A inhibitor. pnas.orgaacrjournals.org
This discovery has led to the development of novel papaverine derivatives that have been engineered to specifically inhibit mitochondrial complex I without affecting PDE10A. pnas.orgpnas.org These new compounds have the potential to be a new class of clinical radiosensitizers with fewer side effects than the parent compound. pnas.orgnih.gov An important aspect of this strategy is that it does not sensitize well-oxygenated normal tissues to radiation, thereby increasing the therapeutic index of radiotherapy. pnas.orgxstrahl.com
The inhibition of mitochondrial complex I by papaverine derivatives represents a novel mechanism of action with significant potential for improving cancer treatment.
Structure Activity Relationship Sar Studies in Papaveroline Research
Correlating Structural Modifications with In Vitro Biological Activities (e.g., Enzyme Inhibition)
The biological activity of papaveroline and its analogs is intricately linked to their structural characteristics. Research has shown that modifications to the this compound scaffold can significantly alter its efficacy as an enzyme inhibitor. This compound is one of several metabolites produced from the biotransformation of papaverine (B1678415) by various fungi. nih.govmdpi.com These metabolites, including this compound, have been evaluated for their inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (B570770) (PL), which are targets for antidiabetic and antiobesity therapies. nih.govmdpi.com
In one study, several metabolites of papaverine were isolated and their inhibitory activities were investigated. While detailed IC50 values for this compound were not always specified in direct comparison to all other metabolites in the provided context, the general findings indicate that the nature and position of substituents on the benzylisoquinoline core are critical. For instance, the biotransformation of papaverine can lead to compounds with varied activities through reactions like demethylation, N-oxidation, and hydroxylation. nih.govmdpi.com this compound itself is a product of demethylation. nih.gov Studies on papaverine analogs suggest that hydrophobicity and steric factors are dominant controllers of enzyme inhibition activity, with a significant correlation observed between inhibitory action and van der Waals volume. nih.gov
Molecular docking studies have been employed to predict the binding interactions of papaverine metabolites. One such study revealed that papaverinol-N-oxide, another papaverine metabolite, exhibited better binding interactions with PTP1B, α-glucosidase, and PL than the parent compound, papaverine. nih.govmdpi.com This suggests that specific oxidative modifications can enhance biological activity.
The table below summarizes the key metabolites derived from papaverine and the types of enzymatic inhibition investigated, highlighting the importance of structural modifications.
| Compound | Structural Modification from Papaverine | Enzyme Inhibition Investigated | Reference |
|---|---|---|---|
| Papaverine | Parent Compound | PTP1B, α-glucosidase, Pancreatic Lipase (PL) | nih.govmdpi.com |
| This compound (Metabolite 2) | Demethylation | PTP1B, α-glucosidase, Pancreatic Lipase (PL) | nih.govmdpi.com |
| 3,4-dihydropapaverine (Metabolite 1) | Reduction | PTP1B, α-glucosidase, Pancreatic Lipase (PL) | nih.govmdpi.com |
| Papaverinol (B1212717) (Metabolite 6) | Oxidation | PTP1B, α-glucosidase, Pancreatic Lipase (PL) | nih.govmdpi.com |
| Papaverinol-N-oxide (Metabolite 7) | N-oxidation, Oxidation | PTP1B, α-glucosidase, Pancreatic Lipase (PL) | nih.govmdpi.com |
Elucidating Molecular Determinants of Interaction through SAR Analysis
SAR analysis goes beyond observing activity changes; it seeks to explain them at a molecular level. For the papaverine family of compounds, including this compound, molecular docking simulations have been instrumental in elucidating the determinants of their interaction with enzyme active sites.
Studies on the interaction of papaverine with pancreatic lipase (PL) have identified several key binding interactions. These include:
Hydrophobic Interactions: The molecule fits within the binding site, establishing hydrophobic interactions with key amino acid residues like Phe-215, Ala-178, Pro-180, and Ala-259. researchgate.net
Aromatic Stacking: The isoquinoline (B145761) ring of papaverine can form aromatic stacking interactions with Phe-77 and Tyr-114. researchgate.net
Hydrogen Bonding: A crucial hydrogen bond is often formed between the nitrogen atom of the isoquinoline ring and the key catalytic triad (B1167595) residue, Ser-152, which helps to stabilize the ligand-protein complex. researchgate.netresearchgate.net
This compound, being the tetrademethylated form of papaverine, possesses four hydroxyl groups in place of the four methoxy (B1213986) groups. This structural difference is a critical molecular determinant. The hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming additional stabilizing hydrogen bonds with residues in the enzyme's active site that are not possible for the methoxy groups of papaverine. This could lead to altered or enhanced binding affinity.
The importance of specific functional groups is a recurring theme in SAR studies. For other classes of enzyme inhibitors, it has been shown that features like amide carbonyl and NH groups, as well as the specific stereochemistry of the molecule, are crucial for activity. nih.gov Similarly, for this compound-based compounds, the presence and positioning of the hydroxyl groups are primary determinants of their interaction profile. The ability of these groups to interact with specific residues, such as those in a catalytic triad (e.g., Ser, His, Asp), can dictate the inhibitory potential of the molecule. researchgate.net
Rational Design Principles for this compound-based Scaffolds for Targeted Molecular Interactions
The insights gained from SAR and molecular interaction studies provide a foundation for the rational design of new, more effective molecules. nih.gov For this compound-based scaffolds, several design principles can be formulated to create derivatives with targeted molecular interactions and improved biological activities.
Optimize Hydrophobic and Aromatic Interactions: SAR studies indicate that hydrophobicity and steric factors are key drivers of activity for papaverine analogs. nih.gov Therefore, a primary design principle is to modify the benzyl (B1604629) and isoquinoline rings to enhance hydrophobic and aromatic stacking interactions with target enzymes. This could involve adding or modifying substituents to better fit the hydrophobic pockets of an enzyme's active site, as identified in docking studies (e.g., with residues like Phe-77, Tyr-114, Phe-215). researchgate.net
Incorporate and Position Hydrogen Bonding Moieties: The conversion of methoxy groups in papaverine to hydroxyl groups in this compound introduces potent hydrogen bonding capabilities. A key design strategy is to retain these hydroxyl groups and explore the effects of their positioning. Rational design would involve placing these or similar groups (e.g., amines, amides) at locations on the scaffold where they can form strong hydrogen bonds with critical amino acid residues (like Ser-152 in pancreatic lipase) to anchor the inhibitor in the active site. researchgate.net
Utilize Bioisosteric Replacement: Based on SAR data, specific functional groups can be identified as essential for activity. Bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be used to fine-tune activity, selectivity, or pharmacokinetic properties. For example, if a hydroxyl group is found to be crucial, it could be replaced with other groups like a thiol or an amino group to probe for improved interactions.
The development of novel computational strategies is integral to modern rational drug design. researchgate.net Structure-based virtual screening and molecular dynamics simulations can be used to predict the binding affinity and stability of newly designed this compound analogs, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing. nih.govmdpi.com By combining the empirical data from SAR studies with the predictive power of computational chemistry, novel this compound-based scaffolds can be rationally designed for potent and selective inhibition of therapeutic enzyme targets. researchgate.net
Future Research Directions and Theoretical Applications of Papaveroline Studies
Exploration of Undiscovered Biosynthetic Enzymes and Pathways in Papaveroline Production
The complete enzymatic pathway leading to papaverine (B1678415), and by extension its precursor this compound, in the opium poppy (Papaver somniferum) is not yet fully understood. researchgate.netnih.gov This gap in knowledge presents a significant opportunity for future research. Two primary biosynthetic routes have been proposed: the N-desmethylated (NH) pathway, which involves only N-demethylated intermediates like (S)-norreticuline, and the N-methylated (NCH₃) pathway, which proceeds through (S)-reticuline, a shared precursor with morphine and codeine. researchgate.netmdpi.comresearchgate.net
Evidence from gene-suppression and transcriptomics studies suggests the NH pathway is the major route to papaverine. researchgate.netresearchgate.net However, key enzymes within both proposed pathways remain uncharacterized. researchgate.netnih.gov For instance, in the N-desmethylated route, the enzyme responsible for the 3'-hydroxylation of the 1-benzylisoquinoline (B1618099) scaffold has not been identified. nih.gov The discovery of these elusive enzymes is critical for a complete map of benzylisoquinoline alkaloid (BIA) biosynthesis.
Future research will likely focus on integrating multi-omics approaches—genomics, transcriptomics, and metabolomics—to identify candidate genes encoding these missing enzymes. frontiersin.org Techniques such as single-cell RNA sequencing can help pinpoint gene expression within the specific cell types where BIA biosynthesis occurs, a process known to be complex and multi-layered. researchgate.net The characterization of these novel enzymes would not only solve a long-standing puzzle in plant biochemistry but also provide new biocatalysts for metabolic engineering and the synthetic production of this compound and related compounds. researchgate.netuni-hannover.de
Table 1: Proposed Biosynthetic Pathways to Papaverine via this compound
| Pathway | Key Intermediate | Status | Undiscovered Enzymes |
| N-desmethylated (NH) Pathway | (S)-Norreticuline | Considered the major route. researchgate.netresearchgate.net | 3'-hydroxylase and others remain uncharacterized. nih.gov |
| N-methylated (NCH₃) Pathway | (S)-Reticuline | Proposed alternative route. researchgate.netfujitsu.com | Key enzymes are still elusive. researchgate.net |
Development of Novel Synthetic Routes for Complex this compound Derivatives and Analogues
The development of efficient and versatile synthetic methodologies is essential for exploring the therapeutic potential of this compound and its structural analogues. While total chemical synthesis can be challenging, semisynthetic and biocatalytic approaches offer promising alternatives.
Future research could expand on the use of microbial biotransformation to generate novel this compound derivatives. Studies have already shown that filamentous fungi can metabolize the closely related alkaloid papaverine into various products, including this compound, papaverinol (B1212717), and papaverine-N-oxide, through reactions like demethylation, oxidation, and hydroxylation. nih.govnih.gov Harnessing these microbial enzymes or whole-cell systems could provide a sustainable and efficient platform for producing a library of this compound analogues with diverse functional groups.
Furthermore, advances in synthetic organic chemistry can be applied to create complex derivatives that are not accessible through biological routes. beilstein-journals.orgmdpi.comresearchgate.netbeilstein-journals.org This includes the development of novel cyclization strategies, functional group interconversions, and the synthesis of polycyclic derivatives. mdpi.com The creation of such analogues is crucial for structure-activity relationship (SAR) studies, which aim to optimize the biological activity and pharmacokinetic properties of lead compounds inspired by the this compound scaffold. mdpi.com Engineering biosynthetic pathways in heterologous hosts like yeast or E. coli also represents a frontier for producing not only this compound but also its designed derivatives. nih.govfrontiersin.orgbiorxiv.org
Advanced Computational Modeling for De Novo Design of this compound-inspired Structures for Molecular Interaction Research
Computational chemistry and machine learning are revolutionizing drug discovery, and these tools are poised to play a significant role in future this compound research. frontiersin.orgnih.gov De novo drug design, which involves creating entirely new molecular structures computationally, offers a powerful strategy for exploring the chemical space around the this compound scaffold. schrodinger.comnih.gov
Advanced computational modeling, including molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) analysis, and quantum-inspired methods, can be used to design novel this compound-inspired molecules with tailored properties. fujitsu.comresearchgate.netnih.gov These methods allow researchers to predict how a designed molecule will bind to a specific biological target, its potential efficacy, and its drug-like properties before it is ever synthesized in a lab. frontiersin.orgresearchgate.net
Recent studies have already employed these techniques to investigate this compound as a potential inhibitor of Fyn Tyrosine Kinase, a target implicated in Alzheimer's disease. researchgate.netnih.govresearchgate.net Future work could leverage artificial intelligence and generative models to design vast libraries of virtual compounds based on the this compound template. frontiersin.orgschrodinger.com These virtual libraries can then be screened in silico against various disease targets, accelerating the identification of promising new lead structures for fundamental molecular interaction research and subsequent therapeutic development. nih.gov
Fundamental Research into this compound's Interactions with Novel Biological Targets at the Molecular Level
While this compound is primarily known as a biosynthetic precursor, emerging research indicates it may possess its own distinct bioactivities. A key area for future investigation is the fundamental exploration of its interactions with novel biological targets at the molecular level.
Computational and experimental studies have identified several potential targets for this compound and its derivatives. These include:
Fyn Tyrosine Kinase: Molecular docking and MD simulations suggest that this compound could act as an inhibitor of Fyn, a protein kinase involved in the pathogenesis of Alzheimer's disease. researchgate.netnih.govresearchgate.netresearchgate.net
Phosphodiesterases (PDEs): this compound's parent compound, papaverine, is a known inhibitor of PDEs. mdpi.com Given its structural similarity, this compound may also interact with these enzymes, which are crucial regulators of intracellular signaling.
Protein Tyrosine Phosphatase 1B (PTP1B): Papaverine has shown inhibitory activity against PTP1B, a target for anti-diabetic therapies. nih.govresearchgate.net this compound, as a metabolite, is a candidate for similar interactions. nih.gov
Other Enzymes: Research into papaverine metabolites has pointed to potential inhibition of α-glucosidase and pancreatic lipase (B570770), suggesting roles in managing diabetes and obesity. nih.govnih.govresearchgate.net
Viral Proteins: One study identified this compound as a potential inhibitor of the Zika Virus (ZIKV) NS3 helicase through in silico screening. mdpi.com
Future fundamental research should focus on validating these putative interactions through rigorous biochemical and biophysical assays. Elucidating the precise binding modes and mechanisms of action will provide a deeper understanding of this compound's pharmacological potential and could uncover entirely new therapeutic applications for this class of alkaloids.
Table 2: Potential Molecular Targets of this compound
| Target Protein | Associated Disease/Function | Supporting Evidence |
| Fyn Tyrosine Kinase | Alzheimer's Disease nih.govresearchgate.net | In silico docking and molecular dynamics simulations. researchgate.netresearchgate.net |
| Phosphodiesterases (PDEs) | Vasodilation, Inflammation mdpi.com | Inferred from activity of papaverine. mdpi.com |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity nih.gov | Inferred from activity of papaverine; metabolite studies. nih.govresearchgate.net |
| α-Glucosidase | Diabetes nih.gov | In silico screening of papaverine metabolites. nih.gov |
| Pancreatic Lipase | Obesity nih.gov | In silico and in vitro studies of papaverine. researchgate.net |
| Zika Virus NS3 Helicase | Zika Virus Infection mdpi.com | In silico screening. mdpi.com |
Comparative Studies of this compound in Relation to Other Benzylisoquinoline Alkaloids in Biological Systems
This compound occupies a unique position within the diverse family of benzylisoquinoline alkaloids (BIAs). Comparative studies are essential to delineate its biological profile relative to other well-known BIAs like morphine, codeine, thebaine, and its direct product, papaverine. nih.govebi.ac.ukfrontiersin.org
Unlike the morphinan (B1239233) alkaloids (morphine, codeine), which are potent analgesics acting on opioid receptors, papaverine and likely this compound lack these narcotic effects. mdpi.compharmgkb.orgnih.gov Instead, papaverine functions as a non-specific smooth muscle relaxant and vasodilator. mdpi.com Future research should directly compare the cellular and systemic effects of this compound against these other alkaloids to confirm its distinct pharmacological profile.
These comparative studies could investigate:
Receptor Binding Profiles: Screening this compound against a panel of receptors, particularly opioid receptors, to confirm its lack of narcotic activity compared to morphine. mdpi.com
Enzyme Inhibition Specificity: Directly comparing the inhibitory potency and selectivity of this compound, papaverine, morphine, and codeine against targets like PTP1B and PDEs.
Biosynthetic Flux: In plant systems, comparing how genetic modifications that alter this compound levels affect the accumulation of other BIAs, providing further insight into the metabolic network. nih.govmdpi.com
Such studies will not only clarify the unique biological role of this compound but also highlight how subtle variations in the benzylisoquinoline scaffold lead to vastly different pharmacological activities, providing valuable lessons for the design of new therapeutic agents. nih.gov
Conclusion
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating papaveroline from natural sources, and how do extraction yields vary under different solvent systems?
- Methodological Answer : Isolation typically involves acid-base extraction using polar solvents (e.g., methanol, ethanol) followed by chromatographic purification (HPLC or TLC). Yields depend on solvent polarity, pH adjustments (optimal at pH 8–9 for alkaloid solubility), and temperature. For reproducibility, document solvent ratios, centrifugation speeds, and column specifications (e.g., C18 stationary phase for HPLC) . Conflicting yields may arise from plant species variability or degradation during drying; lyophilization is recommended to preserve alkaloid integrity .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H and ¹³C) for functional group identification (e.g., benzylisoquinoline backbone) and mass spectrometry (HRMS) for molecular ion confirmation ([M+H]+ at m/z 314.3). For ambiguous results, compare with reference spectra in databases like PubChem or Reaxys. Discrepancies in peak splitting (e.g., aromatic protons) may indicate stereoisomerism, necessitating X-ray crystallography for absolute configuration .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity (e.g., antioxidant or receptor-binding properties)?
- Methodological Answer : Use DPPH radical scavenging assays for antioxidant activity (IC50 values) or radioligand binding assays (e.g., μ-opioid receptors). Normalize results against positive controls (e.g., ascorbic acid for antioxidants, morphine for opioid receptors). Replicate experiments in triplicate and account for solvent interference (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability in rodent models) be resolved?
- Methodological Answer : Conduct comparative studies using standardized administration routes (oral vs. intravenous). Employ LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-species metabolic differences. Confounding factors like hepatic first-pass metabolism require bile duct cannulation or CYP450 inhibition assays .
Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathway in Papaver somniferum?
- Methodological Answer : Use isotope-labeling (¹³C-glucose) to trace precursor incorporation into the benzylisoquinoline skeleton. Combine RNA-seq to identify upregulated genes (e.g., TYDC, CYP80B1) and CRISPR-Cas9 knockouts to validate enzyme roles. Replicate across plant developmental stages (e.g., latex vs. root tissues) to map spatial expression .
Q. How should researchers address discrepancies in reported IC50 values for this compound’s enzyme inhibition (e.g., MAO-A vs. MAO-B)?
- Methodological Answer : Standardize assay conditions: enzyme concentration (e.g., 0.1 U/mL), substrate saturation (Km determination), and pre-incubation time. Use recombinant isoforms to avoid tissue-specific isoform variability. Apply statistical tools (e.g., ANCOVA) to adjust for batch effects or instrument calibration drift .
Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?
- Methodological Answer : Store samples in amber vials under inert gas (argon) at −80°C. Add antioxidants (0.01% BHT) or chelating agents (EDTA) to buffers. Monitor degradation via UPLC-PDA at λmax 280 nm and validate with accelerated stability testing (40°C/75% RH for 6 months) .
Methodological Considerations
- Data Validation : Cross-reference findings with orthogonal techniques (e.g., ELISA corroborating Western blot results) to minimize false positives .
- Reproducibility : Publish raw datasets (e.g., NMR FID files, chromatograms) in repositories like Zenodo to enable independent verification .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency and animal welfare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
